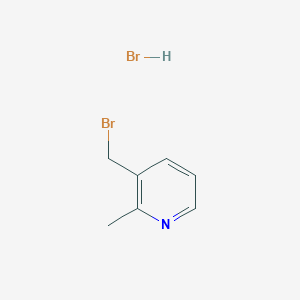
3-(Bromomethyl)-2-methylpyridine hydrobromide
説明
3-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound that is related to various brominated pyridine derivatives. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the properties and reactivity of brominated pyridines in general. For instance, brominated pyridines have been used as intermediates in the synthesis of more complex molecules, such as ligands for bromodomains , and as reagents in fluorescence derivatization for high-performance liquid chromatography .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through direct bromination or through more complex routes involving other reactions. For example, 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine were synthesized by direct bromination of 2,2'-bipyridine hydrobromide salt, as well as by radical decarboxylative bromination of the corresponding acid chlorides . Similarly, 3-acetylamino-5-ethoxypyridine was prepared from 3,5-dibromopyridine through a series of reactions involving sodium ethylate, ammonia, and acetic anhydride . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be characterized using various spectroscopic and computational techniques. For instance, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide was characterized by single-crystal X-ray diffraction, DFT calculations, FTIR, and NMR spectra . These techniques could be applied to determine the molecular structure of this compound, including its conformational stability and electronic properties.
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions. They can act as intermediates in the synthesis of other compounds, such as the preparation of 6-aminonicotinic acid from 2-amino-5-bromopyridine through electrocatalytic carboxylation with CO2 . Additionally, brominated pyridines can be used as derivatization reagents to form fluorescent derivatives with carboxylic acids , or as chromogenic reagents for the spectrophotometric determination of metals . These reactions highlight the versatility and reactivity of brominated pyridines, which could be relevant for the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be inferred from studies on similar compounds. Vibrational spectroscopic studies, natural bond orbital analysis, and molecular electrostatic potential surface mapping provide information about the size, shape, charge density distribution, and site of chemical reactivity of the molecules . These analyses can be used to predict the reactivity and stability of this compound, as well as its potential applications in various chemical reactions and processes.
科学的研究の応用
Synthesis Processes
3-(Bromomethyl)-2-methylpyridine hydrobromide serves as a key intermediate in the synthesis of various compounds. For instance, it's utilized in the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine, an intermediate in the synthesis of rupatadine. This synthesis process, reported by Guo, Lu, and Wang (2015), is notable for being simple, efficient, and environmentally friendly (Guo, Lu, & Wang, 2015).
Polymerization Studies
The compound has also been studied in the context of polymerization. Monmoton, Lefebvre, and Fradet (2008) explored the solution polymerization of 4-bromomethylpyridine (M1) and 3-bromomethyl pyridine hydrobromides (M2), demonstrating the kinetics and mechanisms involved in these processes (Monmoton, Lefebvre, & Fradet, 2008).
Structural and Kinetic Studies
Structural and kinetic studies of derivatives of this compound have been conducted. For example, the work by Horning and Muchowski (1974) on the intramolecular bromoamination involving bromomethylpyrrolidines provides valuable insights into the reactions and structures of related compounds (Horning & Muchowski, 1974).
Chemical Transformations and Derivatives
Smirnov, Kuz’min, and Kuznetsov (2005) investigated the aminomethylation of pyridines leading to the formation of various derivatives, including bromomethyl-substituted compounds. These studies contribute significantly to our understanding of chemical transformations and the synthesis of complex organic compounds (Smirnov, Kuz’min, & Kuznetsov, 2005).
Crystallography and Structural Analysis
Research on the crystal structures of related compounds, such as the work by Faber et al. (1999) on 3-methylpyridinium bromide, provides insights into the crystallographic properties of bromomethylpyridines and their derivatives (Faber et al., 1999).
Safety and Hazards
特性
IUPAC Name |
3-(bromomethyl)-2-methylpyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNXUILTWJKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856575 | |
| Record name | 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384972-82-0 | |
| Record name | 3-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-2-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)
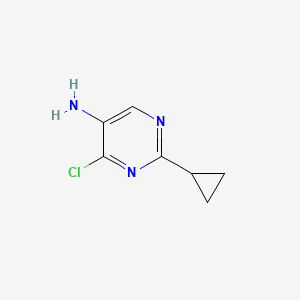
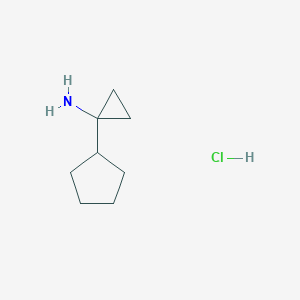
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)

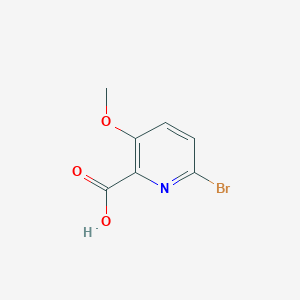
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)
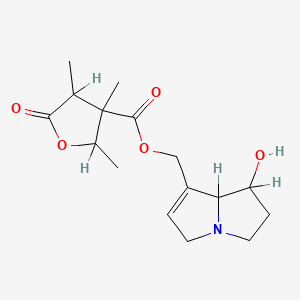
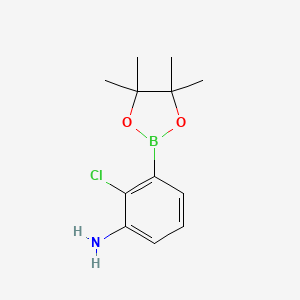
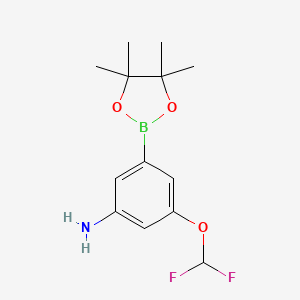
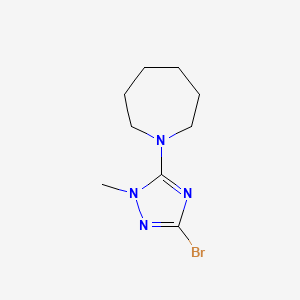
![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)